Cas no 1692510-94-3 (1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol)

1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-Pyridinemethanol, 6-methoxy-α-(1-methylethyl)-
- 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol
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- インチ: 1S/C10H15NO2/c1-7(2)10(12)8-5-4-6-9(11-8)13-3/h4-7,10,12H,1-3H3
- InChIKey: TUYQKPAAHWIVRG-UHFFFAOYSA-N
- SMILES: C1(C(C(C)C)O)=NC(OC)=CC=C1
じっけんとくせい
- 密度みつど: 1.059±0.06 g/cm3(Predicted)
- Boiling Point: 265.7±30.0 °C(Predicted)
- 酸度系数(pKa): 13.15±0.20(Predicted)
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301314-1.0g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 1.0g |
$657.0 | 2023-02-26 | ||
Enamine | EN300-301314-1g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 1g |
$657.0 | 2023-09-06 | ||
Enamine | EN300-301314-2.5g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 2.5g |
$1360.0 | 2023-09-06 | ||
Enamine | EN300-301314-5g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 5g |
$1723.0 | 2023-09-06 | ||
Enamine | EN300-301314-10.0g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 10.0g |
$2166.0 | 2023-02-26 | ||
Enamine | EN300-301314-5.0g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 5.0g |
$1723.0 | 2023-02-26 | ||
Enamine | EN300-301314-10g |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol |
1692510-94-3 | 10g |
$2166.0 | 2023-09-06 |
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-olに関する追加情報
Chemical Profile of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol (CAS No. 1692510-94-3)
1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No. 1692510-94-3), is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core substituted with a methoxy group and an isobutyl alcohol moiety, has garnered attention due to its structural features and potential biological activities. The presence of the 6-methoxypyridin-2-yl group enhances its interactability with biological targets, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The compound's structure, comprising a methylpropan-1-ol side chain, contributes to its solubility and metabolic stability, which are critical factors in drug development. Such structural attributes allow for modifications that can optimize pharmacokinetic properties while maintaining or enhancing biological efficacy. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity of this compound to various protein targets, suggesting its utility in addressing a range of therapeutic challenges.
In the context of modern drug discovery, 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol has been investigated for its potential role in modulating pathways associated with inflammation, pain, and neurodegeneration. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting central nervous system disorders due to its ability to engage with specific amino acid residues in proteins. The methoxy group further fine-tunes the electronic properties of the molecule, influencing its interactions with biological receptors.
Recent studies have highlighted the importance of pyridine derivatives in the development of small-molecule inhibitors for kinases and other enzyme targets. The isobutyl alcohol moiety in this compound may serve as a hinge region or an anchor point for binding to protein surfaces, improving drug-like properties such as binding affinity and selectivity. Researchers have leveraged high-throughput screening (HTS) techniques to identify derivatives of this compound that exhibit enhanced activity against specific disease-related targets.
The synthesis of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have made it feasible to produce complex molecules like this one with greater efficiency and scalability. These innovations are crucial for translating promising candidates into viable drug candidates for clinical evaluation.
The pharmacological profile of this compound is being actively explored in preclinical studies. Initial findings suggest that it may possess properties suitable for use as an intermediate in the synthesis of more complex pharmacophores. The combination of structural features such as the pyridine ring and the isobutyl alcohol group makes it a versatile building block for medicinal chemists aiming to develop novel therapeutics.
Moreover, the growing interest in bioisosteres—molecules with similar physical or chemical properties but different structural features—has positioned compounds like 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol as attractive candidates for structure-based drug design. By replacing certain functional groups with bioisosteric equivalents, researchers can modulate key properties such as solubility, permeability, and metabolic stability without significantly altering biological activity. This approach has been instrumental in overcoming challenges associated with poor drug-like properties in early-stage compounds.
The integration of machine learning and artificial intelligence into drug discovery workflows has further accelerated the exploration of compounds like this one. Predictive models can identify optimal modifications based on large datasets of known bioactivities, enabling faster optimization cycles. Such computational tools are particularly valuable for analyzing complex molecular interactions and predicting potential side effects early in the development process.
Future research directions may focus on exploring analogs of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol that exhibit improved pharmacokinetic profiles or enhanced target engagement. The flexibility offered by its structural framework allows for extensive derivatization, making it a rich source of inspiration for medicinal chemists seeking to address unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds like this one will remain at the forefront of therapeutic innovation.
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